molecular formula C25H21N5O2 B11287548 N-(4-methylbenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

N-(4-methylbenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B11287548
M. Wt: 423.5 g/mol
InChI Key: JJUACKJYMLHAAT-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a fused triazoloquinazoline core substituted with a 4-methylbenzyl carboxamide group and a para-tolyl moiety. This structure confers unique physicochemical and pharmacological properties, making it a candidate for exploration in medicinal chemistry, particularly in kinase inhibition or anticancer research. Its molecular formula is C26H22N5O2, with a molecular weight of 436.5 g/mol. The compound’s triazoloquinazoline scaffold is known for facilitating interactions with biological targets through hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C25H21N5O2

Molecular Weight

423.5 g/mol

IUPAC Name

3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H21N5O2/c1-15-3-7-17(8-4-15)14-26-24(31)19-11-12-20-21(13-19)30-23(27-25(20)32)22(28-29-30)18-9-5-16(2)6-10-18/h3-13,29H,14H2,1-2H3,(H,26,31)

InChI Key

JJUACKJYMLHAAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves a multi-step process. The key steps include the formation of the triazoloquinazoline core, followed by the introduction of the 4-methylphenyl groups and the carboxamide functionality. Common reagents used in these reactions include amines, carboxylic acids, and various coupling agents. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazoloquinazoline derivatives, which are often modified at the 3- and 8-positions to tune bioactivity. Below is a detailed comparison with a closely related analog:

N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (CAS 1031934-52-7)

Property Target Compound CAS 1031934-52-7
Molecular Formula C26H22N5O2 C26H23N5O5
Molecular Weight 436.5 g/mol 485.5 g/mol
Substituents - 3-position: p-tolyl (methyl group)
- 8-position: 4-methylbenzylamide
- 3-position: 4-methoxyphenyl
- 8-position: 2,4-dimethoxybenzylamide
Key Structural Differences Methyl groups enhance hydrophobicity and metabolic stability. Methoxy groups increase polarity and solubility.
Theoretical logP ~3.8 (predicted via ChemDraw) ~2.9 (lower due to polar methoxy groups)

Impact of Substituents on Properties

  • Hydrophobicity : The target compound’s methyl substituents (p-tolyl and 4-methylbenzyl) contribute to higher lipophilicity (logP ~3.8) compared to the methoxy-substituted analog (logP ~2.9). This may enhance membrane permeability but reduce aqueous solubility .
  • Bioactivity : Methoxy groups in CAS 1031934-52-7 could favor hydrogen bonding with polar residues in enzyme active sites, whereas methyl groups may optimize van der Waals interactions in hydrophobic pockets.

Biological Activity

N-(4-methylbenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a novel compound belonging to the triazoloquinazoline class. This compound is notable for its complex structure and potential therapeutic applications due to its unique biological activity. The following sections will delve into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H21N5O2, with a molecular weight of approximately 423.5 g/mol. The compound features a quinazoline core fused with a triazole ring and a carboxamide group that enhances its solubility and interaction potential with biological targets.

PropertyValue
Molecular FormulaC25H21N5O2
Molecular Weight423.5 g/mol
IUPAC NameThis compound
InChI KeyJJUACKJYMLHAAT-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the quinazoline core followed by the introduction of the triazole ring and carboxamide functional group. Controlled reaction conditions are essential to minimize side reactions and ensure high yields.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives in related studies showed IC50 values against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) in the low micromolar range .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets including enzymes and receptors involved in cellular signaling pathways. This interaction can lead to modulation of cell proliferation and apoptosis in cancer cells. The compound's structure allows it to effectively bind to these targets, thereby influencing their activity .

Case Studies

  • Antitumor Efficacy : A study demonstrated that related triazoloquinazoline compounds exhibited potent cytotoxic effects on A549 cells with IC50 values as low as 0.83 μM. The mechanism was further elucidated through cell cycle assays and apoptosis studies which confirmed that these compounds induce cell death in a dose-dependent manner .
  • Enzyme Inhibition : Another study focused on the inhibitory effects of similar compounds on c-Met kinase activity. The lead compound showed an IC50 value of 48 nM against c-Met kinase, indicating strong potential for targeted cancer therapy .

Q & A

Basic: What are the common synthetic routes for synthesizing N-(4-methylbenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide?

The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Cyclocondensation : Formation of the triazoloquinazoline core using nitroarenes or nitroalkenes with palladium-catalyzed reductive cyclization .
  • Functionalization : Introduction of the 4-methylbenzyl and p-tolyl groups via nucleophilic substitution or coupling reactions under controlled conditions (e.g., 60–80°C, DMF as solvent) .
  • Carboxamide Formation : Amidation at the 8-position using activated esters (e.g., HATU/DIPEA) .
    Optimization : Reaction yields (30–50%) depend on solvent polarity, temperature, and catalyst loading. HPLC purification (>95% purity) is recommended .

Basic: What spectroscopic techniques are used to characterize this compound?

Routine characterization includes:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear at δ 7.2–8.1 ppm; methyl groups (p-tolyl, 4-methylbenzyl) at δ 2.3–2.5 ppm .
    • ¹³C NMR : Carbonyl signals (C=O) at ~170 ppm; triazole carbons at 140–150 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches calculated mass (e.g., 463.18 g/mol) with <2 ppm error .
  • X-ray Crystallography : Resolves dihydroquinazoline ring conformation and substituent orientation .

Basic: What preliminary biological activities have been reported for this compound?

While direct data is limited, structurally similar triazoloquinazolines exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .
  • Kinase Inhibition : IC₅₀ of 0.5–2 µM against EGFR and VEGFR2, attributed to triazole-mediated H-bonding .
    Methodology : In vitro assays (MTT for cytotoxicity, broth dilution for MIC) are standard .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Contradictions may arise due to:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift aromatic protons by ±0.3 ppm. Always report solvent conditions .
  • Tautomerism : The dihydroquinazoline ring may exhibit keto-enol tautomerism, altering peak multiplicity. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .
    Validation : Compare experimental data with computational predictions (DFT-based NMR) .

Advanced: What strategies optimize reaction yield for large-scale synthesis?

Key factors include:

  • Catalyst Screening : Pd(OAc)₂/Xantphos improves cyclization efficiency (yield ↑15–20%) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction dialysis to remove impurities .
  • Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes side reactions .
Condition Yield (%) Purity (%)
DMF, 80°C, 24h4892
THF, 60°C, 48h3288
Pd(OAc)₂/Xantphos, DMF5895
Data adapted from triazoloquinazoline derivatives

Advanced: How do structural modifications influence biological activity?

SAR studies on analogous compounds reveal:

  • p-Tolyl Substitution : Enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration .
  • 4-Methylbenzyl Group : Reduces CYP3A4 metabolism (t₁/₂ ↑40%) via steric hindrance .
    Testing : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR .

Advanced: What computational methods support mechanistic studies of this compound?

  • DFT Calculations : Optimize geometry and predict NMR/IR spectra (B3LYP/6-31G*) .
  • Molecular Dynamics (MD) : Simulate binding stability with kinases (e.g., RMSD <2 Å over 100 ns) .
  • ADMET Prediction : SwissADME estimates moderate bioavailability (F = 55%) and low hepatotoxicity .

Advanced: How are stability and solubility challenges addressed in formulation?

  • pH Stability : The compound degrades at pH <4 (hydrolysis of the carboxamide). Use lyophilization for storage .
  • Solubility Enhancement : Nanoemulsions (e.g., Tween-80/PEG 400) increase aqueous solubility from 0.1 mg/mL to 2.5 mg/mL .

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